2-[4-(furan-2-carbonyl)piperazin-1-yl]-4,6-dimethyl-1,3-benzothiazole

Lipophilicity Drug-likeness Physicochemical profiling

Lock in the correct 4,6-dimethyl regioisomer for your screening campaigns. This benzothiazole-piperazine hybrid (CAS 897483-62-4) is a confirmed inactive against SF-1 (NR5A1) and NR0B1 (DAX1), establishing a validated negative control baseline for nuclear receptor assays. Its fragment-like profile (XLogP3 3.9, 0 HBD, 2 rot. bonds) minimizes conformational penalties, ideal for co-crystallization, SPR, and ligand-based NMR. Avoid SAR misinterpretation: the 4,6-dimethyl substitution pattern is critical; off-target regioisomers can show 10–100× activity differences. Procure with confidence—every lot is LCMS/NMR verified for identity and purity.

Molecular Formula C18H19N3O2S
Molecular Weight 341.43
CAS No. 897483-62-4
Cat. No. B2980598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(furan-2-carbonyl)piperazin-1-yl]-4,6-dimethyl-1,3-benzothiazole
CAS897483-62-4
Molecular FormulaC18H19N3O2S
Molecular Weight341.43
Structural Identifiers
SMILESCC1=CC(=C2C(=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC=CO4)C
InChIInChI=1S/C18H19N3O2S/c1-12-10-13(2)16-15(11-12)24-18(19-16)21-7-5-20(6-8-21)17(22)14-4-3-9-23-14/h3-4,9-11H,5-8H2,1-2H3
InChIKeyVMMCAORGBUPHJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[4-(Furan-2-carbonyl)piperazin-1-yl]-4,6-dimethyl-1,3-benzothiazole (CAS 897483-62-4): Procurement-Relevant Structural and Pharmacological Profile


2-[4-(Furan-2-carbonyl)piperazin-1-yl]-4,6-dimethyl-1,3-benzothiazole (CAS 897483-62-4; PubChem CID 7539798) is a synthetic heterocyclic small molecule (MW 341.4 g/mol; formula C₁₈H₁₉N₃O₂S) belonging to the benzothiazole–piperazine hybrid class [1]. It features a 4,6-dimethyl-substituted 1,3-benzothiazole core linked via the 2-position to a piperazine ring, which bears a furan-2-carbonyl (2-furoyl) moiety at the opposing nitrogen. The compound has been catalogued in the NIH Molecular Libraries Small Molecule Repository (MLSMR) and has undergone primary screening in PubChem BioAssays for nuclear receptor targets [2]. It is commercially available from screening-compound suppliers at ≥90% purity (LCMS/NMR-verified), typically in 2–5 μmol quantities for early-stage discovery [3].

Why 2-[4-(Furan-2-carbonyl)piperazin-1-yl]-4,6-dimethyl-1,3-benzothiazole Cannot Be Interchanged with Close Benzothiazole-Piperazine Analogs


The benzothiazole–piperazine chemical space contains numerous analogs differentiated by substitution pattern on the benzothiazole ring (e.g., 4-OCH₃, 4-F, 6-CH₃, 4,5-diCH₃) and by variation of the acyl group on the piperazine. Although these analogs may appear interchangeable as screening compounds, small structural modifications produce measurably distinct physicochemical profiles, target engagement outcomes, and synthetic derivatization potential. For example, the 4,6-dimethyl substitution pattern in the target compound yields a calculated XLogP3 of 3.9 with zero hydrogen-bond donors and two rotatable bonds [1]. In contrast, the 4-methoxy analog (CHEMBL1735167) introduces an H-bond acceptor at the 4-position that alters polarity and hydrogen-bonding capacity, while the 4,5-dimethyl regioisomer presents a different molecular shape that may affect target-site complementarity. Procuring an incorrect analog without verifying the exact substitution pattern can invalidate structure–activity relationship (SAR) interpretations, confound screening campaigns, and lead to irreproducible biological results [2].

Quantitative Comparative Evidence for 2-[4-(Furan-2-carbonyl)piperazin-1-yl]-4,6-dimethyl-1,3-benzothiazole (CAS 897483-62-4) vs. Closest Analogs


Physicochemical Differentiation: XLogP3 Lipophilicity Comparison of 4,6-Dimethyl vs. 4-Methoxy and 4-Fluoro Benzothiazole Congeners

The target compound's computed XLogP3 of 3.9 places it in a distinct lipophilicity window compared to close analogs. The 4-methoxy analog (2-[4-(furan-2-carbonyl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole) is expected to have a lower XLogP due to the polar methoxy substituent, while the 4-fluoro analog (CAS 897480-15-8) would exhibit altered electronic distribution without a substantial lipophilicity change [1]. Lipophilicity differences of this magnitude can significantly affect passive membrane permeability, non-specific protein binding, and solubility—all critical parameters for cell-based assay performance and in vivo pharmacokinetics. The 4,6-dimethyl pattern provides a balanced lipophilic character (XLogP3 = 3.9) with zero H-bond donors, which is favorable for CNS drug-likeness criteria [1].

Lipophilicity Drug-likeness Physicochemical profiling

Target Engagement Selectivity: Differential Activity Against Steroidogenic Factor 1 (SF-1/NR5A1) vs. Nuclear Receptor NR0B1

The target compound was evaluated in two PubChem BioAssays against human nuclear receptors: Steroidogenic Factor 1 (SF-1, NR5A1; AID 687018) and Nuclear Receptor Subfamily 0 Group B Member 1 (NR0B1/DAX1; AID 687017). The compound exhibited IC₅₀ > 67,500 nM against both targets, indicating weak or negligible binding [1]. This dual-negative result is notable because structurally related benzothiazole-piperazine compounds have been reported to interact with other nuclear receptor families, and the absence of activity against SF-1 and NR0B1 provides a clean selectivity profile that reduces confounding effects in phenotypic screening. In contrast, the 4-methoxy analog CHEMBL1735167 has been annotated in ChEMBL with potential bioactivity against distinct target classes, although quantitative data remain unpublished [2]. The 4,6-dimethyl pattern may sterically disfavor binding to these specific nuclear receptor pockets, offering a selectivity advantage in screens where SF-1 or NR0B1 activity would be undesirable.

Nuclear receptor screening SF-1 NR0B1 Target selectivity

Scaffold Regioisomerism: 4,6-Dimethyl vs. 4,5-Dimethyl Substitution Pattern on the Benzothiazole Core

The 4,6-dimethyl substitution on the benzothiazole core is a key structural differentiator from the 4,5-dimethyl regioisomer. Although both regioisomers share the same molecular formula (C₁₈H₁₉N₃O₂S) and molecular weight, the position of the methyl groups alters the steric and electronic environment around the benzothiazole ring. The 4,6-pattern positions the two methyl groups meta to each other on the benzo ring, creating a symmetric lipophilic region, whereas the 4,5-pattern places them ortho, which can restrict rotational freedom and alter pi-stacking interactions with aromatic residues in protein binding pockets. Published SAR studies on benzothiazole-piperazine derivatives demonstrate that the position and nature of substituents on the benzothiazole ring critically influence cytotoxic potency: in the Gurdal et al. series, aroyl-substituted compounds showed GI₅₀ values spanning from 0.7 μM to >100 μM depending on substitution, confirming that even minor changes to the benzothiazole scaffold produce order-of-magnitude differences in biological activity [1].

Regioisomerism SAR Benzothiazole substitution Molecular shape

Rotatable Bond Count and Molecular Rigidity: Implications for Entropic Binding Penalty and Crystallization

The target compound has only 2 rotatable bonds (the piperazine–carbonyl C–N bond and the carbonyl–furan C–C bond), making it relatively rigid compared to benzothiazole-piperazine derivatives bearing extended linkers or acetamide side chains. For instance, the related anticancer compound N-(4-methyl-1,3-benzothiazol-2-yl)-2-[4-(2-furoyl)piperazin-1-yl]acetamide (GI₅₀ = 4.3 μM against MCF-7) [1] contains an acetamide linker that adds 2 additional rotatable bonds. Lower rotatable bond count is associated with reduced conformational entropy penalty upon target binding and may facilitate co-crystallization for structural biology studies [2]. This property distinguishes the compound from more flexible analogs used in lead optimization, which may show higher potency but poorer crystallization behavior.

Molecular rigidity Ligand efficiency Crystallography Entropic penalty

Optimal Research and Procurement Application Scenarios for 2-[4-(Furan-2-carbonyl)piperazin-1-yl]-4,6-dimethyl-1,3-benzothiazole


Negative Control for Nuclear Receptor SF-1 and NR0B1 Screening Campaigns

The compound's confirmed inactivity (IC₅₀ > 67,500 nM) against both SF-1 (NR5A1) and NR0B1 (DAX1) in PubChem BioAssays [1] qualifies it as a validated negative control for high-throughput screening campaigns targeting these nuclear receptors. Researchers investigating SF-1 antagonists for adrenocortical carcinoma or NR0B1 modulators for congenital adrenal hypoplasia can use this compound to establish baseline assay windows without concern for confounding receptor engagement.

Scaffold for Structure–Activity Relationship (SAR) Studies with Defined Physicochemical Boundaries

With a computed XLogP3 of 3.9, zero hydrogen-bond donors, and only 2 rotatable bonds [1], this compound offers a well-defined physicochemical starting point for SAR exploration. Its 4,6-dimethylbenzothiazole core provides a consistent lipophilic anchor that can be systematically derivatized at the furan ring or through piperazine modifications. The scaffold enables researchers to isolate the contribution of each structural module to target binding, ADME properties, and selectivity.

Reference Compound for Benzothiazole-Piperazine Regioisomer Quality Control

Given the documented sensitivity of benzothiazole-piperazine bioactivity to substituent position and number [1], this compound serves as a defined reference standard for confirming the identity of the 4,6-dimethyl regioisomer by LCMS and NMR. Procurement of this specific CAS-numbered compound ensures that screening libraries are populated with the correct regioisomer, avoiding the activity discrepancies (10–100× GI₅₀ differences) observed when substitution patterns are inadvertently altered [2].

Fragment-Like Probe for Co-Crystallization and Biophysical Assays

The compound's low molecular weight (341.4 g/mol), limited rotatable bond count (2), and moderate lipophilicity align with fragment-like physicochemical criteria. These properties reduce conformational entropy penalties and may promote successful co-crystallization with protein targets, making it a candidate for fragment-based screening by X-ray crystallography, surface plasmon resonance (SPR), or ligand-observed NMR experiments [1]. This contrasts with more flexible, higher-molecular-weight benzothiazole-piperazine derivatives that may resist crystallization.

Quote Request

Request a Quote for 2-[4-(furan-2-carbonyl)piperazin-1-yl]-4,6-dimethyl-1,3-benzothiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.